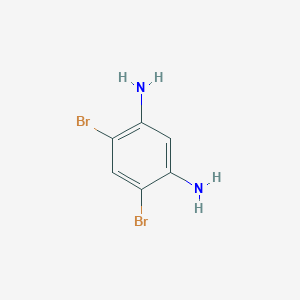

4,6-Dibromobenzene-1,3-diamine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dibromobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJAGLVFLTXBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20615655 | |

| Record name | 4,6-Dibromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36210-57-8 | |

| Record name | 4,6-Dibromobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20615655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dibromobenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Dibromobenzene-1,3-diamine synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 4,6-Dibromobenzene-1,3-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and reliable method for the synthesis and purification of this compound, a key building block in the development of advanced polymers and pharmaceutical intermediates. This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations that inform the experimental protocol. We will explore a multi-step synthesis beginning with the protection of 1,3-phenylenediamine, followed by a regioselective dibromination, and concluding with deprotection. Furthermore, this guide details a systematic approach to the purification of the final product, ensuring high purity suitable for demanding research and development applications. All procedures are presented with an emphasis on safety, reproducibility, and scalability.

Introduction and Strategic Overview

This compound is a substituted aromatic diamine whose structural motif is of significant interest in materials science for the synthesis of high-performance polymers, such as polybenzoxazoles, which exhibit exceptional thermal stability.[1] Its utility also extends to medicinal chemistry as a scaffold for novel therapeutic agents. The synthesis of this molecule, however, presents a distinct challenge: the two amino groups on the benzene ring are powerful activating, ortho-, para-directing substituents. Uncontrolled direct bromination of the starting material, 1,3-phenylenediamine, would likely lead to a mixture of over-brominated products and isomeric impurities, resulting in low yields and a difficult purification process.

To circumvent this, our strategy employs a well-established protective group chemistry approach. This methodology is predicated on temporarily moderating the activating nature of the amino groups to achieve a controlled and regioselective bromination. The chosen synthetic pathway involves three core stages:

-

Protection: The amino groups of 1,3-phenylenediamine are acetylated to form N,N'-(1,3-phenylene)diacetamide. This conversion to amide groups significantly lessens their activating strength, preventing over-bromination and ensuring a cleaner reaction profile.

-

Electrophilic Aromatic Substitution: The protected intermediate is then subjected to electrophilic bromination. The acetamido groups, while less activating than amines, are still ortho-, para-directors, guiding the two bromine atoms to the desired 4- and 6-positions, which are sterically accessible and electronically favored.

-

Deprotection: The final step involves the acidic or basic hydrolysis of the acetamido groups to regenerate the amines, yielding the target this compound.

This strategic approach ensures high regioselectivity and a purer crude product, simplifying the subsequent purification steps.

Compound Properties and Critical Safety Considerations

Before commencing any experimental work, a thorough understanding of the chemical properties and associated hazards is paramount.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1,3-Phenylenediamine | C₆H₈N₂ | 108.14 | Colorless to light yellow solid |

| This compound | C₆H₆Br₂N₂ | 265.94 | Off-white to light brown solid |

Note: Properties are based on typical observations and may vary slightly based on purity.

Safety Protocol

Handling the reagents and products in this synthesis requires strict adherence to safety protocols.

-

Hazard Identification : this compound and its precursors are classified as irritants. The compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also considered toxic to aquatic life with long-lasting effects (H411). Bromine is highly corrosive, toxic, and a strong oxidizing agent.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[2][3] All manipulations involving bromine or volatile solvents must be performed within a certified chemical fume hood to ensure adequate ventilation.[4]

-

Handling and Storage : Store chemicals in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep containers tightly closed.

-

First Aid Measures :

-

Skin Contact : Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

-

Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations. Avoid release into the environment.

Synthesis Methodology: A Step-by-Step Guide

The following section provides a detailed protocol for the synthesis, grounded in established chemical principles.

Synthesis Pathway Overview

The overall transformation from starting material to final product is illustrated below.

Caption: The three-stage synthesis of this compound.

Experimental Protocol

Part 1: Protection via Acetylation of 1,3-Phenylenediamine

-

Causality : The acetylation of the highly activating amino groups to less activating acetamido groups is crucial. This prevents the formation of unwanted poly-brominated byproducts in the subsequent step by moderating the electron-donating character of the substituents.

-

Procedure :

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.8 g (0.1 mol) of 1,3-phenylenediamine in 150 mL of glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add 22.5 mL (0.24 mol, 2.4 equivalents) of acetic anhydride dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

The white precipitate of N,N'-(1,3-phenylene)diacetamide is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried in a vacuum oven at 80 °C.

-

Part 2: Dibromination of N,N'-(1,3-phenylene)diacetamide

-

Causality : The acetamido groups direct electrophilic substitution to the ortho and para positions. In this symmetrical molecule, the 4- and 6-positions are electronically activated by both groups and are sterically unhindered, leading to highly regioselective dibromination. Acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine.[6]

-

Procedure :

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend 19.2 g (0.1 mol) of the dried N,N'-(1,3-phenylene)diacetamide from the previous step in 300 mL of glacial acetic acid.

-

In the dropping funnel, prepare a solution of 11.3 mL (0.22 mol, 2.2 equivalents) of bromine in 50 mL of glacial acetic acid.

-

Add the bromine solution dropwise to the stirred suspension over a period of 1 hour at room temperature. The color of the reaction will turn from reddish-brown to a yellow slurry.

-

After the addition is complete, heat the mixture to 50-55 °C and stir for 3 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water containing ~5 g of sodium bisulfite to quench any unreacted bromine.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. This crude product is 4,6-dibromo-N,N'-(1,3-phenylene)diacetamide.

-

Part 3: Deprotection via Acid Hydrolysis

-

Causality : Acid-catalyzed hydrolysis is a standard method for cleaving amide bonds. Under reflux conditions, the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water, leading to the regeneration of the amine and acetic acid.

-

Procedure :

-

Place the crude 4,6-dibromo-N,N'-(1,3-phenylene)diacetamide in a 1 L round-bottom flask.

-

Add 200 mL of 6 M hydrochloric acid.

-

Heat the mixture to reflux using a heating mantle and stir for 4-6 hours. The solid will gradually dissolve as the hydrolysis proceeds.

-

After the reaction is complete (monitored by TLC), cool the solution to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or 10 M sodium hydroxide until the pH is approximately 8-9. This step must be performed in an ice bath to manage the heat generated.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with copious amounts of cold water to remove inorganic salts, and dry under vacuum.

-

Purification Protocol: Recrystallization

The crude product obtained from the synthesis will contain residual starting materials, byproducts, and inorganic salts. Recrystallization is an effective method for purifying the solid product to the high degree required for subsequent applications.[7]

Purification Workflow

Caption: A systematic workflow for the purification of the final product.

Recrystallization Procedure

-

Solvent Selection Rationale : The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For aromatic diamines, a mixed solvent system, such as ethanol and water, often provides the optimal polarity and solubility curve.[7] Ethanol will dissolve the diamine when hot, while the addition of water (an anti-solvent) will decrease its solubility and promote crystallization upon cooling.

-

Procedure :

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution at or near its boiling point.

-

If any insoluble impurities are observed, perform a hot gravity filtration to remove them.

-

To the hot, clear solution, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.

-

Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

-

Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to obtain the pure this compound.

-

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Melting Point : A sharp melting point range is indicative of high purity.

-

NMR Spectroscopy (¹H and ¹³C) : To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS) : To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

Infrared Spectroscopy (IR) : To identify the characteristic N-H stretches of the primary amine groups and the aromatic C-H and C=C bending patterns.

Conclusion

This guide has detailed a reliable and strategically sound methodology for the synthesis and purification of this compound. By employing a protection-bromination-deprotection sequence, the synthesis achieves high regioselectivity and yield. The subsequent purification by recrystallization ensures a final product of high purity, suitable for the demanding requirements of materials science and drug discovery professionals. Adherence to the outlined safety protocols is essential for the successful and safe execution of this procedure.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for Benzene, 1,3-dibromo-. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromobenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chen, J. L., et al. (2008). 4,6-Dinitrobenzene-1,3-diamine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o840. Retrieved from [Link]

- Google Patents. (1980). Process for the production of diamines.

-

Ish Math Test Prep Double. (2023). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. Retrieved from [Link]

-

Han, M., & Liu, G. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(33), 5993-6007. Retrieved from [Link]

-

European Patent Office. (1988). High purity process for the preparation of 4,6-diamino-1,3-benzenediol. Retrieved from [Link]

-

Ahmadi, R. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic methods for 1,3-diamines | Request PDF. Retrieved from [Link]

- Google Patents. (2006). Diamine purification method.

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2-diamino-4-nitrobenzene. Retrieved from [Link]

Sources

physicochemical properties of 4,6-Dibromobenzene-1,3-diamine

An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diamine: Physicochemical Properties, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a halogenated aromatic diamine that serves as a pivotal building block in synthetic organic chemistry. Its unique substitution pattern, featuring two nucleophilic amino groups and two deactivating, sterically influential bromine atoms, makes it a substrate of significant interest for the development of complex heterocyclic systems, advanced polymers, and novel pharmaceutical scaffolds. This guide provides a comprehensive analysis of its core physicochemical properties, detailed protocols for its characterization, and insights into its reactivity and potential applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Core Identifiers

The foundational step in understanding any chemical entity is to define its structure and fundamental properties. This compound, with the CAS Number 36210-57-8, possesses a benzene core substituted at the 1 and 3 positions with amino groups (-NH₂) and at the 4 and 6 positions with bromine atoms (-Br). This arrangement creates a molecule with C₂ᵥ symmetry and a distinct electronic profile. The amino groups are strong activating, ortho-para directing groups, while the bromine atoms are deactivating but also ortho-para directing. This interplay governs the compound's reactivity in further synthetic transformations.

Caption: Chemical structure of this compound.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 36210-57-8 | [1] |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| SMILES | NC1=C(Br)C=C(Br)C(N)=C1 |[1] |

Physicochemical and Spectroscopic Properties

The physical state, solubility, and spectral footprint of a compound are critical parameters that inform its handling, purification, and analytical verification. While extensive experimental data for this specific isomer is not broadly published, we can infer many properties from closely related analogs and fundamental chemical principles.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Behavior | Rationale / Comparative Data |

|---|---|---|

| Appearance | Expected to be a crystalline solid, potentially off-white to light tan. Aromatic amines often darken upon exposure to air and light. | Related compounds like 1,4-dibromobenzene are white solids, while m-phenylenediamine appears as colorless needles that can turn red or purple in air.[2][3] |

| Melting Point | Not determined. Requires experimental verification (See Protocol 1). | For context, 1,4-dibromobenzene has a melting point of 87 °C, and 1,3-diaminobenzene melts at 64-66 °C.[3][4] The presence of both bromine and amine groups suggests a relatively high melting point due to potential hydrogen bonding and molecular weight. |

| Boiling Point | Not determined. Expected to be high and likely to decompose before boiling at atmospheric pressure. | 1,4-dibromobenzene boils at 220.4 °C.[3] The amino groups will significantly increase the boiling point due to intermolecular hydrogen bonding. |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like ethanol, acetone, and DMSO. | The dibrominated benzene ring imparts significant hydrophobic character. However, the two amino groups can engage in hydrogen bonding, affording some solubility in polar solvents. This is consistent with related compounds like 3,5-Dibromobenzene-1,2-diamine, which is soluble in ethanol but not water.[5] |

| Storage | Recommended to be stored in a dark place under an inert atmosphere at room temperature.[1] | Protects against light- and air-induced oxidative degradation, which is common for aromatic diamines. |

Spectroscopic Profile

Structural elucidation relies on a combination of spectroscopic techniques. The expected spectral data provides a benchmark for confirming the identity and purity of synthesized or procured material.

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals are predicted: one for the two equivalent aromatic protons (C2-H and C5-H) appearing as a singlet, and another broader signal for the four protons of the two equivalent amino groups (-NH₂). The chemical shift of the aromatic protons will be influenced by the electron-donating amines and electron-withdrawing bromines. For reference, the aromatic protons in 3,6-dibromobenzene-1,2-diamine appear as a singlet at δ 6.84 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum should display three signals corresponding to the three unique carbon environments: C-NH₂, C-Br, and C-H.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at approximately m/z 264, 266, and 268 in a ratio of roughly 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ region. C-N stretching and N-H bending vibrations will be visible in the 1580-1650 cm⁻¹ range. Aromatic C-H and C=C stretching bands, as well as a strong C-Br stretching band at lower wavenumbers, are also expected.

Synthesis, Reactivity, and Applications

Plausible Synthetic Pathway

While multiple synthetic routes are conceivable, a common and reliable method for preparing aromatic diamines is through the reduction of the corresponding dinitro compound. This approach provides a clear and logical pathway to the target molecule.

Caption: A plausible workflow for the synthesis of this compound.

This process involves the initial bromination of 1,3-dinitrobenzene, followed by a robust reduction step to convert the nitro groups to amines. The choice of reducing agent (e.g., tin(II) chloride in acid, or catalytic hydrogenation) is critical and can be optimized to maximize yield and purity.[5]

Chemical Reactivity and Role in Drug Development

The utility of this compound lies in the dual reactivity of its functional groups.

-

Nucleophilic Amino Groups: The primary amines are excellent nucleophiles, making them ideal for constructing heterocyclic rings. They readily react with dicarbonyl compounds (e.g., α-diketones, β-ketoesters) to form quinoxalines, benzodiazepines, and other fused systems that are prevalent in medicinal chemistry.

-

Aromatic C-Br Bonds: The bromine atoms are versatile handles for cross-coupling reactions. They can participate in Suzuki, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This allows for the elaboration of the core structure into more complex, highly functionalized molecules.

This dual functionality makes it a valuable scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Diamines, in general, are crucial monomers for synthesizing polyamides and serve as precursors to pesticides and chelating agents.[7]

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, the characterization of the compound must be systematic and verifiable. The following protocols describe a logical workflow for confirming the identity and purity of this compound.

Caption: An integrated workflow for the analytical validation of the target compound.

Protocol 1: Determination of Melting Point

-

Objective: To determine the melting range of the compound as a primary indicator of purity. A sharp melting range (typically < 2 °C) suggests high purity.

-

Methodology:

-

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Load a small amount of the crystalline solid into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for aromatic amines due to its high solubilizing power.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons for each peak. The ratio should correspond to the proposed structure.

-

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time.

-

-

Data Analysis:

-

Compare the observed chemical shifts, multiplicities, and integration values with the expected spectrum.

-

Confirm the presence of the expected number of aromatic and amine protons and the three distinct carbon signals.

-

-

Safety and Handling

While a specific toxicity profile for this compound is not available, its structure suggests that precautions for handling aromatic amines and halogenated aromatic compounds should be strictly followed.

-

General Hazards: Aromatic amines can be toxic by inhalation, skin contact, and ingestion.[4] Halogenated benzenes can cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from the orthogonal reactivity of its amine and bromide functional groups. A thorough understanding of its physicochemical properties, supported by a robust analytical characterization workflow, is essential for its effective application in the synthesis of novel materials and potential therapeutic agents. The protocols and data presented in this guide offer a foundational framework for researchers to confidently utilize this versatile molecule in their synthetic endeavors.

References

- ChemicalBook. (2025). 1,4-Dibromobenzene | 106-37-6.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 1,3-PHENYLENEDIAMINE. CAMEO Chemicals.

- BenchChem. (2025). An In-depth Technical Guide to 3,5-Dibromobenzene-1,2-diamine: Properties, Synthesis, and Biological Activity.

- National Center for Biotechnology Information. (n.d.). 4,6-Dinitrobenzene-1,3-diamine. PubChem.

- Li, Y., et al. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Frontiers in Microbiology.

-

National Center for Biotechnology Information. (n.d.). 4,6-Dibromobenzene-1,3-diol. PubChem. [Link]

- ECHEMI. (n.d.). 4,6-dibromobenzene-1,3-diol Formula.

-

National Center for Biotechnology Information. (n.d.). 1,3-Dibromobenzene. PubChem. [Link]

- ChemBK. (n.d.). 1,3-Diaminobenzene.

-

Wikipedia. (n.d.). 1,4-Dibromobenzene. [Link]

- Sigma-Aldrich. (2024).

- BLD Pharm. (n.d.). This compound | 36210-57-8.

- Thermo Fisher Scientific. (2025).

-

Koutentis, P. A., et al. (n.d.). 3,6-Dibromopyridazine-4,5-diamine. MDPI. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - DIBROMOBENZENE. [Link]

- The Royal Society of Chemistry. (n.d.).

- TCI Chemicals. (2025).

Sources

- 1. 36210-57-8|this compound|BLD Pharm [bldpharm.com]

- 2. 1,3-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 1,4-Dibromobenzene - Wikipedia [en.wikipedia.org]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

Spectroscopic Signature of 4,6-Dibromobenzene-1,3-diamine: An In-Depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of scientific integrity. 4,6-Dibromobenzene-1,3-diamine, a substituted aromatic diamine, presents a unique spectroscopic profile dictated by the interplay of its electron-donating amino groups and electron-withdrawing bromine atoms. This guide provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the causality behind experimental choices and data interpretation.

Molecular Structure and Symmetry

Understanding the molecule's structure is paramount to interpreting its spectroscopic data. This compound possesses a C2v symmetry axis, which influences the equivalence of its protons and carbon atoms, thereby simplifying its NMR spectra.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about its electronic environment and connectivity.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The two aromatic protons are chemically equivalent, as are the protons on the two amino groups.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.0 - 7.2 | Singlet | 1H | H-5 |

| ~ 6.2 - 6.4 | Singlet | 1H | H-2 |

| ~ 5.0 - 5.5 | Broad Singlet | 4H | -NH₂ |

Causality and Insights:

-

Aromatic Protons: The aromatic protons at positions 2 and 5 are in distinct electronic environments. The H-2 proton is flanked by two amino groups, which are strongly electron-donating, causing a significant upfield shift. The H-5 proton is situated between a bromine atom and an amino group, leading to a downfield shift relative to H-2. Due to the substitution pattern, the coupling between H-2 and H-5 is expected to be minimal or zero, resulting in two singlets.

-

Amino Protons: The protons of the amino groups are expected to appear as a broad singlet. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.[1] In a polar aprotic solvent like DMSO-d₆, the exchange is slowed, and the peak is often more defined than in protic solvents. The addition of D₂O would cause the -NH₂ signal to disappear, a key confirmatory test.[1]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is an excellent solvent for many aromatic amines and helps in observing the N-H protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): At least 3 seconds.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual DMSO peak at 2.50 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | C1, C3 (-C-NH₂) |

| ~ 130 - 135 | C5 (-C-H) |

| ~ 105 - 110 | C2 (-C-H) |

| ~ 95 - 100 | C4, C6 (-C-Br) |

Causality and Insights:

-

Carbons Bearing Amino Groups (C1, C3): These carbons are significantly deshielded due to the electronegativity of the attached nitrogen atoms and will appear furthest downfield in the aromatic region.

-

Carbons Bearing Bromine Atoms (C4, C6): The bromine atoms also have an electron-withdrawing inductive effect, but their "heavy atom" effect causes an upfield shift for the directly attached carbons compared to what might be expected based on electronegativity alone. This is a common observation for bromoarenes.

-

Protonated Carbons (C2, C5): The chemical shifts of these carbons are influenced by the cumulative effects of the substituents on the ring. C2, being between two amino groups, will be more shielded (upfield) than C5, which is adjacent to a bromine and an amino group.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire on a 400 MHz (or higher) spectrometer, observing the ¹³C nucleus (~100 MHz).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Apply a Fourier transform with a line broadening of 1-2 Hz. Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. In this compound, the most characteristic signals will arise from the N-H and C-N bonds of the primary amine groups and the C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3350 | Medium, Sharp (Doublet) | Asymmetric and symmetric N-H stretching of primary amine[2][3] |

| 1620 - 1580 | Strong | N-H bending (scissoring) of primary amine[2] |

| 1480 - 1450 | Medium-Strong | Aromatic C=C stretching |

| 1330 - 1250 | Strong | Aromatic C-N stretching[2] |

| 850 - 800 | Strong | C-H out-of-plane bending (isolated H) |

| 700 - 550 | Medium-Strong | C-Br stretching |

Causality and Insights:

-

N-H Stretching: The presence of a primary amine (-NH₂) gives rise to two distinct stretching bands due to symmetric and asymmetric modes.[3] These are typically sharp and of medium intensity.

-

N-H Bending: A strong absorption around 1600 cm⁻¹ is characteristic of the N-H scissoring vibration of a primary amine.

-

C-N Stretching: The stretching of the C-N bond in aromatic amines is typically a strong band in the 1330-1250 cm⁻¹ region.[2]

-

C-Br Stretching: The C-Br stretch appears in the fingerprint region and is a good indicator of the presence of a bromoarene.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data

| m/z | Relative Abundance | Assignment |

| 264, 266, 268 | ~ 1:2:1 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) |

| 185, 187 | Variable | [M - Br]⁺ |

| 106 | Variable | [M - 2Br]⁺ |

Causality and Insights:

-

Molecular Ion Peak: The most telling feature of the mass spectrum will be the isotopic cluster of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[4] A molecule with two bromine atoms will therefore exhibit a characteristic triplet of peaks at m/z, m/z+2, and m/z+4, with relative intensities of approximately 1:2:1.[5] For this compound (C₆H₆Br₂N₂), the monoisotopic mass is approximately 263.89 Da, leading to the expected cluster at m/z 264, 266, and 268.

-

Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation. Common fragmentation pathways for bromoarenes include the loss of a bromine radical, which would result in a doublet of peaks (due to the remaining bromine atom) at [M-79]⁺ and [M-81]⁺. Subsequent loss of the second bromine atom would lead to a peak at [M-2Br]⁺. Alpha-cleavage next to the amine groups is also a possibility.

Experimental Protocol: Mass Spectrum Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: Use Electron Impact (EI) ionization with a standard energy of 70 eV.

-

Analysis: Analyze the resulting ions with a mass analyzer such as a quadrupole or time-of-flight (TOF).

-

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion cluster and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Figure 2. Workflow for the spectroscopic characterization of an organic compound.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. While direct experimental data may require synthesis and acquisition, a thorough understanding of the substituent effects and fundamental principles of each technique allows for a robust prediction of its spectroscopic signature. This guide provides the foundational knowledge and practical protocols for researchers to confidently identify and characterize this and similar molecules, ensuring the integrity and progression of their scientific endeavors.

References

-

nmrshiftdb2 - open NMR database on the web. (n.d.). Retrieved January 21, 2026, from [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). Retrieved January 21, 2026, from [Link]

-

Nuclear magnetic resonance spectra database. (2023, September 26). In Wikipedia. [Link]

-

NMR Predictor. (n.d.). Chemaxon. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). 1H NMR of Amines. [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved January 21, 2026, from [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]

-

SPECTRA DATABASES. (n.d.). University of California, Los Angeles. Retrieved January 21, 2026, from [Link]

-

NMRexp: A database of 3.3 million experimental NMR spectra. (2025, December 22). ResearchGate. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). IR of Amines. [Link]

-

Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports, 12(1), 20288. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Mass Spectrometry. (n.d.). Michigan State University. Retrieved January 21, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 21, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. Retrieved January 21, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. Retrieved January 21, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

-

Predict 13C Carbon NMR Spectra. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

-

Predict all NMR spectra. (n.d.). Retrieved January 21, 2026, from [Link]

-

Supporting Information - Effect of ambient environment on light-induced degradation of organic solar cells based on a benzodithiophene-quinoxaline copolymer in air. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1,3-dibromo-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

-

(4,6-Dibromo-m-phenylenedimethylidyne) tetraacetate. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 12), o4621. [Link]

- Synthesis method for 4-bromo-o-phenylenediamine. (2013).

-

Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo. (1998). New Journal of Chemistry, 22(8), 857-863. [Link]

-

Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. (2024). RSC Advances, 14(7), 4668-4680. [Link]

-

Synthesis, characterization, structural analysis and antimicrobial activity of bis (m-phenylenediamine) tetraoxime. (2025). ResearchGate. [Link]

-

PubChem. (n.d.). 1,3-Dibromobenzene. Retrieved January 21, 2026, from [Link]

Sources

solubility of 4,6-Dibromobenzene-1,3-diamine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Dibromobenzene-1,3-diamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Recognizing the scarcity of published quantitative data for this specific compound, this document emphasizes the foundational principles governing its solubility. We present a predictive assessment based on its molecular structure and offer a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media for applications ranging from reaction chemistry to formulation and materials science.

Introduction to this compound

This compound, with the CAS Number 36210-57-8, is an aromatic diamine characterized by a benzene ring substituted with two bromine atoms and two amino groups.[1] Its molecular structure, featuring both electron-donating amino groups and electron-withdrawing, hydrophobic bromine atoms, imparts a unique polarity profile that dictates its interactions with different solvents. Understanding its solubility is paramount for its effective use as an intermediate in the synthesis of pharmaceuticals, high-performance polymers, and specialized dyes.[2] Process optimization, purification via recrystallization, and formulation development are all critically dependent on reliable solubility data.

Compound Properties:

-

Molecular Formula: C₆H₆Br₂N₂

-

Appearance: Typically a solid at room temperature (predicted).

-

Structure:

Core Principles of Aromatic Amine Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. For this compound, solubility is a complex interplay between its constituent functional groups:

-

Amino Groups (-NH₂): These two groups are polar and capable of acting as hydrogen bond donors. This functionality promotes solubility in polar protic solvents like alcohols and water.[4][5]

-

Benzene Ring: The aromatic ring is nonpolar and contributes to solubility in nonpolar aromatic solvents through π-π stacking interactions.[4]

-

Bromine Atoms (-Br): The two bromine atoms are large and hydrophobic, significantly increasing the molecular weight and nonpolar character of the molecule. This tends to decrease solubility in polar solvents, particularly water, and enhance it in nonpolar or halogenated solvents.

The balance of these competing factors determines the compound's affinity for a given solvent.

Predicted Solubility Profile

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | The amino groups can form hydrogen bonds with the solvent, but the bulky, hydrophobic bromine atoms and the benzene ring hinder high solubility.[5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents can accept hydrogen bonds and have sufficient polarity to solvate the amino groups without being hindered by their own hydrogen-bonding network. The overall molecular polarity aligns well. |

| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | π-π stacking interactions between the compound's benzene ring and the solvent can promote dissolution.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble to Soluble | The polarity and dispersion forces of these solvents are well-suited to interact with both the polar amino groups and the nonpolar, halogenated aromatic ring. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble to Sparingly Soluble | The high polarity of the amino groups makes the compound incompatible with the nonpolar nature of aliphatic hydrocarbons.[5] |

| Aqueous | Water | Insoluble | Despite the presence of two hydrogen-bonding amino groups, the large, hydrophobic dibrominated aromatic structure is expected to dominate, leading to very low water solubility.[6] |

Experimental Protocol: Gravimetric Solubility Determination

To establish definitive quantitative data, a robust experimental methodology is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[4]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg precision)

-

Temperature-controlled orbital shaker or water bath

-

Screw-capped glass vials (e.g., 20 mL)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Drying oven

-

Desiccator

Step-by-Step Methodology

-

Preparation: Accurately weigh an empty, clean, and dry vial. Add an excess amount of this compound to the vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[4]

-

Solvent Addition: Pipette a precise volume (e.g., 10.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial into the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4] Visually confirm that solid material remains.

-

Sample Clarification: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle.

-

Aliquot Withdrawal: Carefully withdraw a known volume of the supernatant (e.g., 5.0 mL) using a pipette fitted with a syringe filter to remove all undissolved solids. Transfer this clear, saturated solution into a pre-weighed, clean, and dry flask.

-

Solvent Evaporation: Remove the solvent from the flask under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood.

-

Drying to Constant Weight: Place the flask containing the non-volatile solute into a drying oven at a temperature well below the compound's melting point until a constant weight is achieved. Cool the flask in a desiccator before each weighing to prevent moisture absorption.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Mass of flask + dried residue) - (Mass of empty flask)] / (Volume of aliquot taken in mL) * 100

Workflow Diagram

The following diagram illustrates the logical flow of the gravimetric solubility determination protocol.

Caption: Gravimetric determination workflow for solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like dibromobenzenes and aromatic amines suggest that appropriate precautions are necessary.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The solubility of this compound is dictated by a nuanced balance between its polar, hydrogen-bonding amino groups and its nonpolar, hydrophobic dibrominated aromatic core. While it is predicted to be most soluble in polar aprotic and halogenated organic solvents, empirical verification is essential for any practical application. The detailed gravimetric protocol provided in this guide offers a reliable framework for researchers to generate precise, quantitative solubility data, enabling informed decisions in process development, synthesis, and formulation.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. (2025). Solubility Profile of 3,4-Diaminotoluene in Organic Solvents: A Technical Guide.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 21, 2026, from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. (2017, September 28). SAFETY DATA SHEET.

- Koyon. (2026, January 8). What are the effects of solvent on the reaction between acids and diamine?

- Wang, J., et al. (2018). Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions.

- Alfa Aesar. (2025, September 5). SAFETY DATA SHEET - 1,3-Dibromobenzene.

- Liu, J., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(68), 42965-42975.

- Jessop, P. G., et al. (2015). Diamines as switchable-hydrophilicity solvents with improved phase behaviour. Green Chemistry, 17(2), 983-990.

- Acros Organics. (2025, December 19). SAFETY DATA SHEET - 1,3-Dibromobenzene.

-

PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine. Retrieved January 21, 2026, from [Link]

Sources

- 1. 36210-57-8|this compound|BLD Pharm [bldpharm.com]

- 2. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]

- 3. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. koyonchem.com [koyonchem.com]

- 6. Diamines as switchable-hydrophilicity solvents with improved phase behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. stpmad.org [stpmad.org]

reactivity and functional group compatibility of 4,6-Dibromobenzene-1,3-diamine

An In-depth Technical Guide to 4,6-Dibromobenzene-1,3-diamine: Reactivity and Functional Group Compatibility

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile building block in synthetic organic chemistry. Its unique substitution pattern—two electron-donating amine groups and two electron-withdrawing bromine atoms on a benzene ring—creates a nuanced reactivity profile. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and functional group compatibility. We explore the interplay between the activating amino groups and the deactivating, sterically hindering bromo substituents, offering field-proven insights for researchers in medicinal chemistry, polymer science, and materials development. Detailed experimental protocols and mechanistic diagrams are provided to empower scientists to effectively utilize this valuable intermediate.

Core Molecular Attributes and Properties

This compound, also known as 4,6-dibromo-m-phenylenediamine, possesses a distinct electronic and steric profile. The two amino groups strongly activate the aromatic ring towards electrophilic substitution, while the bromine atoms are deactivating and provide significant steric bulk. This dichotomy governs its reactivity and makes it a unique synthon.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₆Br₂N₂ | [1] |

| Molecular Weight | 265.93 g/mol | [1] |

| Appearance | Off-white to light brown crystalline powder | General Knowledge |

| CAS Number | 36210-57-8 | [2] |

| Solubility | Soluble in organic solvents like ethanol, DMSO, DMF; insoluble in water. | General Knowledge |

The amino groups are primary and nucleophilic, readily participating in reactions such as acylation, alkylation, and condensation.[3][4] The bromine atoms are relatively unreactive under standard nucleophilic aromatic substitution conditions but are ideal handles for transition-metal-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common and reliable synthesis of this compound involves the reduction of its dinitro precursor, 1,5-dibromo-2,4-dinitrobenzene. This method is efficient and scalable for laboratory settings.

Workflow for Synthesis

Caption: Synthetic pathways to this compound.

Experimental Protocol: Reduction of 1,5-Dibromo-2,4-dinitrobenzene

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[5]

Materials:

-

1,5-Dibromo-2,4-dinitrobenzene

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium hydroxide (NaOH) solution (5 M)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,5-Dibromo-2,4-dinitrobenzene (1.0 eq) in ethanol.

-

Reagent Addition: Add stannous chloride dihydrate (approx. 8-10 eq) to the solution, followed by the slow addition of concentrated HCl. The addition of acid is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Quenching: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 5 M NaOH solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to >10.

-

Causality: The basic workup is critical. It deprotonates the amine hydrochloride salts to the free diamine and precipitates tin as tin hydroxides, which can then be removed by filtration.

-

-

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is a balance of electronic activation from the amino groups and steric/electronic effects from the bromine atoms.

Caption: Reactivity map for this compound.

Reactions at the Amine Groups

The primary amine groups are strong nucleophiles and readily undergo standard transformations.[3][4]

-

Acylation/Sulfonylation: Reacts with acid chlorides, anhydrides, and sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form stable di-amides or di-sulfonamides. This is often used as a protecting group strategy.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) leads to the formation of a bis-diazonium salt. These intermediates are highly reactive and often unstable but can be used for subsequent Sandmeyer-type reactions.

-

Condensation Reactions: The diamine can condense with dicarbonyl compounds (e.g., α-diketones, β-ketoesters) to form various heterocyclic structures, such as benzodiazepines or quinoxalines.[6]

Reactions Involving the Aromatic Ring

-

Palladium-Catalyzed Cross-Coupling: The C-Br bonds are prime sites for cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be performed to introduce new carbon-carbon or carbon-nitrogen bonds. This is a powerful method for elaborating the core structure.

-

Expert Insight: Selective mono- or di-substitution can often be achieved by carefully controlling stoichiometry and reaction conditions (catalyst loading, temperature, and time). The steric hindrance around the bromine atoms can influence the relative rates of coupling.

-

-

Electrophilic Aromatic Substitution (SEAr): The two amino groups are potent activating groups and direct incoming electrophiles to the ortho and para positions. The only available position is C2 (and the equivalent C5), which is ortho to both amino groups. Therefore, reactions like further halogenation are expected to be facile and highly regioselective, yielding the 2,4,6-tribromo- or 2,4,5,6-tetrabromo-1,3-diaminobenzene derivatives.

Functional Group Compatibility

A critical aspect of utilizing this compound in multi-step synthesis is understanding its compatibility with other functional groups under various reaction conditions.

Table 2: Functional Group Compatibility Overview

| Reaction Type | Reagents | Compatible Groups | Incompatible Groups (may react or require protection) |

| Suzuki Coupling | Pd catalyst, base (e.g., K₂CO₃, CsF), boronic acid | Ethers, alkyl chains, amides, protected alcohols, nitriles | Unprotected alcohols/phenols, carboxylic acids, aldehydes, other halides |

| Acylation | Acyl chloride, pyridine | Halides, ethers, alkyl chains, nitro groups | Alcohols, thiols, other amines |

| Diazotization/Sandmeyer | NaNO₂, HBr/CuBr | Ethers, alkyl chains, sulfones | Electron-rich aromatic rings, unprotected phenols, alkenes |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Ethers, esters, amides, halides | Other reducible groups (e.g., nitro, some esters under harsh conditions) |

-

Trustworthiness: The amine groups are generally incompatible with strong acids (protonation), strong oxidizing agents, and electrophilic reagents (e.g., acyl chlorides, alkyl halides) without the intention of derivatization. When performing reactions at the C-Br positions, it is often necessary to protect the amine groups, typically as amides or carbamates, to prevent side reactions and catalyst poisoning.

Applications in Research and Development

The unique structure of this compound makes it a valuable precursor in several fields.

-

Polymer Chemistry: As an aromatic diamine, it can serve as a monomer in the synthesis of high-performance polymers like polyureas and polyamides.[3] The bromine atoms can be used for post-polymerization modification via cross-coupling, allowing for the tuning of material properties.

-

Medicinal Chemistry: The diaminobenzene scaffold is present in numerous biologically active molecules. The diamine can be used to construct heterocyclic systems or as a core for library synthesis. The bromine atoms provide vectors for diversification through cross-coupling chemistry.[6][7]

-

Materials Science: It is a precursor for synthesizing ligands for metal-organic frameworks (MOFs) and as a building block for organic electronic materials, where the amine and bromine functionalities can be used to tune electronic properties and intermolecular interactions.[8]

Conclusion

This compound is a synthon of significant potential, characterized by a complex but predictable reactivity profile. A thorough understanding of the interplay between its activating amine groups and versatile bromo-handles is essential for its successful application. By leveraging the protocols and insights presented in this guide, researchers can effectively incorporate this building block into synthetic routes for novel polymers, pharmaceuticals, and advanced materials.

References

-

Tri-iso. (n.d.). Aromatic Diamines | Polyurethane and Polyurea. Retrieved from [Link]

-

MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

-

Saiki, I., et al. (2000). Structural and functional relationship among diamines in terms of inhibition of cell growth. Journal of Biochemistry, 128(3), 431-437. Retrieved from [Link]

-

C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. (2018). Molecules, 23(11), 2946. Retrieved from [Link]

-

University of Calgary. (n.d.). Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Functional group compatibility. Many synthetically useful yet sensitive.... Retrieved from [Link]

-

MDPI. (2019). 3,6-Dibromopyridazine-4,5-diamine. Retrieved from [Link]

-

PubChem. (n.d.). 4,6-Dibromobenzene-1,3-diol. Retrieved from [Link]

-

National Institutes of Health. (2008). 4,6-Dinitrobenzene-1,3-diamine. Retrieved from [Link]

-

YouTube. (2023). Enjoyable synthesis of 1,3 -Dibromobenzene. Retrieved from [Link]

-

ResearchGate. (2020). review on phenylene diamine (preparation , reaction , biological applications , bio-uses). Retrieved from [Link]

-

PubChem. (n.d.). 4,5-Dibromobenzene-1,2-diamine. Retrieved from [Link]

Sources

- 1. 4,5-Dibromobenzene-1,2-diamine | C6H6Br2N2 | CID 12196944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 36210-57-8|this compound|BLD Pharm [bldpharm.com]

- 3. Aromatic Diamines | Polyurethane and Polyurea | Request Quote or Sample [tri-iso.com]

- 4. Functional Groups [chem.fsu.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural and functional relationship among diamines in terms of inhibition of cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3,6-Dibromopyridazine-4,5-diamine [mdpi.com]

Unraveling the Enigma of CAS Number 161328-52-7: A Case of Unidentified Chemical Identity

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical compounds, each with its unique identifier, the Chemical Abstracts Service (CAS) number serves as a critical tool for unambiguous identification. However, extensive research and database inquiries for CAS number 161328-52-7 have yielded no definitive chemical entity. This technical guide addresses the current status of this CAS number, the implications of its unverified nature, and the methodological approach taken to ascertain its identity.

The Search for a Chemical Identity

A comprehensive investigation was undertaken to identify the chemical compound associated with CAS number 161328-52-7. This process involved querying numerous public and specialized chemical databases. The persistent outcome of these searches was a lack of a specific match. Search algorithms frequently defaulted to providing information on other compounds, most notably Benzaldehyde (CAS 100-52-7), likely due to numerical proximity or algorithmic interpretation of a potential typographical error.

This consistent failure to retrieve information for CAS number 161328-52-7 strongly suggests one of the following possibilities:

-

Invalid or Incorrect CAS Number: The number may contain a typographical error, or it may not be a legitimately assigned CAS number.

-

Deprecated or Deleted CAS Number: The number may have been previously assigned to a substance but has since been removed from public databases or merged with another entry.

-

Confidential or Proprietary Substance: The CAS number could belong to a substance that is part of a confidential inventory and therefore not publicly disclosed.

Without a confirmed chemical structure and name, it is impossible to provide accurate and reliable information regarding its properties, potential suppliers, and applications in research and drug development.

The Importance of a Validated CAS Number in Scientific Research

The scenario of an unidentifiable CAS number underscores the foundational importance of accurate chemical identification in all scientific endeavors. A valid CAS number ensures:

-

Unambiguous Communication: Researchers and scientists across different disciplines and geographical locations can be certain they are referring to the same chemical substance.

-

Access to reliable Data: A correct CAS number is the key to unlocking a wealth of information in databases regarding a compound's physicochemical properties, safety and handling protocols, biological activity, and synthetic routes.

-

Regulatory Compliance: Accurate identification is crucial for regulatory submissions, patent applications, and adherence to safety and environmental standards.

Recommended Actions for Researchers

For professionals who have encountered the CAS number 161328-52-7 in their work, the following steps are recommended to resolve the ambiguity:

-

Verify the Source: Double-check the original source from which the CAS number was obtained for any potential transcription errors.

-

Consult the Chemical Abstracts Service: As the definitive authority on CAS numbers, direct inquiry with the Chemical Abstracts Service is the most reliable method to confirm the status of any given number.

-

Utilize Structure-Based Searching: If a chemical structure is available, performing a structure or substructure search in chemical databases can help in identifying the correct compound and its associated CAS number.

Conclusion

While the initial objective was to provide a comprehensive technical guide on the properties and suppliers of the compound associated with CAS number 161328-52-7, the fundamental prerequisite of identifying the chemical entity could not be met. The available evidence suggests that this CAS number is not publicly registered or may be erroneous. This situation highlights the critical need for precision in chemical identifiers to ensure the integrity and progress of scientific research and development. Researchers are strongly advised to verify the accuracy of any ambiguous CAS numbers through authoritative sources before proceeding with experimental work or data analysis.

Navigating the Unknown: A Technical Guide to the Safe Handling of 4,6-Dibromobenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Challenge: Characterizing a Compound with Limited Safety Data

The responsible use of any chemical in a research setting hinges on a thorough understanding of its potential hazards. For 4,6-Dibromobenzene-1,3-diamine, the absence of a specific Safety Data Sheet (SDS) necessitates a proactive and scientifically grounded approach to risk assessment. The structure, featuring a benzene ring substituted with two bromine atoms and two amine groups, suggests a hazard profile influenced by both functionalities.

-

Aromatic Amines: This class of compounds is known for potential health hazards, including skin and respiratory sensitization, and in some cases, carcinogenicity and methemoglobinemia. They can often be absorbed through the skin.[1]

-

Brominated Aromatic Compounds: These are often classified as skin and eye irritants and may pose environmental hazards.[2]

Therefore, this guide is built on the precautionary principle, treating this compound with the caution merited by the most hazardous characteristics of its analogous compounds until specific data becomes available.

Inferred Hazard Profile and GHS Classification by Chemical Analogy

Based on the GHS classifications of 1,3-Dibromobenzene and other aromatic amines, we can infer a potential hazard profile for this compound.[3][4] This is a scientifically-driven estimation and should be treated as the minimum baseline for safety protocols.

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Inferred Hazard Statement | Basis for Analogy |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common classification for dibromobenzenes and many aromatic amines.[4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Common classification for dibromobenzenes.[4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A frequent hazard for halogenated aromatic compounds.[4] |

| Skin Sensitization | Category 1 (Assumed) | H317: May cause an allergic skin reaction | A known risk for many aromatic diamines. A conservative assumption is prudent.[1] |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Assumed) | H301/H302, H311/H312, H331/H332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled | Aromatic amines can exhibit significant toxicity. Assuming a higher level of toxicity is a responsible precautionary measure.[1] |

| Hazardous to the Aquatic Environment | Chronic 2 (Assumed) | H411: Toxic to aquatic life with long-lasting effects | Halogenated aromatics are often persistent and toxic to aquatic life.[2] |

Core Directive: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where engineering controls, personal protective equipment, and procedural steps work in concert to minimize exposure, even in the absence of definitive toxicological data.

The Hierarchy of Controls: A Workflow for Minimizing Exposure

Before any work begins, a formal risk assessment should be conducted. The following diagram illustrates the logical workflow, prioritizing the most effective control measures.

Caption: Risk assessment workflow for handling chemicals with limited safety data.

Experimental Protocol: Step-by-Step Guide for Safe Laboratory Use

This protocol outlines the mandatory steps for handling this compound. The causality behind each step is explained to reinforce the principles of chemical safety.

1. Preparation and Pre-Work Checklist:

- Causality: Preparation is key to preventing accidental exposure and ensuring a swift response in case of an emergency.

- Action:

- Confirm that a certified chemical fume hood is operational.

- Verify that an eyewash station and safety shower are accessible and unobstructed.[5]

- Prepare all necessary glassware and reagents within the fume hood to minimize movement of the hazardous material.

- Designate a specific area within the hood for the experiment.

- Ensure a dedicated waste container for halogenated aromatic compounds is available in the fume hood.

2. Donning Personal Protective Equipment (PPE):

- Causality: Given the inferred skin and eye irritancy, and potential for sensitization and absorption, a robust PPE ensemble is the final and critical barrier between the researcher and the chemical.[6]

- Action:

- Eye Protection: Wear chemical splash goggles and a full-face shield.

- Hand Protection: Wear double-layered nitrile or neoprene gloves. Check for any signs of degradation before and during use.

- Body Protection: Wear a chemical-resistant laboratory coat, fully fastened. Ensure clothing covers all exposed skin.

3. Handling and Dispensing the Compound:

- Causality: Aromatic amines and their derivatives can be powders or crystalline solids. Preventing the generation and inhalation of dust is paramount.

- Action:

- All manipulations, including weighing and transferring, must be performed inside a certified chemical fume hood.

- Use a spatula for transfers. Avoid scooping actions that could create airborne dust.

- If the compound is a solid, handle it on a weigh boat or creased paper to prevent contamination of the balance.

- Close the container immediately after dispensing.[5]

4. Storage:

- Causality: Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.

- Action:

- Store in a tightly sealed, clearly labeled container.

- Keep in a cool, dry, and dark place, away from direct sunlight.

- Store in a well-ventilated area, segregated from strong oxidizing agents.[3]

- The storage area should be designated for toxic and irritant compounds.

5. Accidental Release and Spill Cleanup:

- Causality: A prepared response to a spill minimizes the risk of exposure and environmental contamination.

- Action:

- Small Spill (in fume hood):